molecular formula C19H24N2O B7823091 Aminopentamide CAS No. 6078-64-4

Aminopentamide

Cat. No. B7823091
CAS RN: 6078-64-4
M. Wt: 296.4 g/mol
InChI Key: NARHAGIVSFTMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminopentamide is a potent antispasmodic agent . As a cholinergic blocking agent for smooth muscle, its action is similar to atropine . It is marketed under the brand name Centrine and is indicated in the treatment of acute abdominal visceral spasm, pylorospasm or hypertrophic gastritis, and associated nausea, vomiting, and/or diarrhea in dogs and cats .


Synthesis Analysis

The synthesis of aminopentamide was claimed in US Patent 2,647,926 . The crystal structure of aminopentamide hydrogen sulfate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .


Molecular Structure Analysis

Aminopentamide hydrogen sulfate crystallizes in space group P 2 1 / c (#14) with a = 17.62255 (14), b = 6.35534 (4), c = 17.82499 (10) Å, β = 96.4005 (6)°, V = 1983.906 (14) Å 3, and Z = 4 .


Chemical Reactions Analysis

The structure of aminopentamide hydrogen sulfate consists of layers parallel to the bc-plane with hydrogen sulfate anions at the core and aminopentamide cations on the outside . There is a strong charge-assisted O49–H53⋯O52 hydrogen bond between the hydrogen sulfate anions .


Physical And Chemical Properties Analysis

Aminopentamide hydrogen sulfate has a molecular weight of 296.414 . It crystallizes in space group P 2 1 / c (#14) with a = 17.62255 (14), b = 6.35534 (4), c = 17.82499 (10) Å, β = 96.4005 (6)°, V = 1983.906 (14) Å 3, and Z = 4 .

Scientific Research Applications

Application in Analytical Chemistry

Aminopentamide has been utilized as a chemically similar compound in the gas-chromatographic determination of disopyramide, an antiarrhythmic agent, in blood plasma or serum. This methodology involves adding aminopentamide to the biological fluid, followed by extraction and chromatographic analysis. This process highlights the role of aminopentamide in analytical chemistry for drug quantification (Gal, Brady, & Kett, 1980).

Structural Analysis

The crystal structure of aminopentamide hydrogen sulfate has been determined using synchrotron X-ray powder diffraction. This study of aminopentamide's structure provides insights into its chemical properties and potential interactions, which are crucial for developing new compounds and understanding its pharmacological behavior (Kaduk, Gindhart, Gates-Rector, & Blanton, 2022).

Role in Amino Acid Research

While not directly related to aminopentamide, several studies have explored the importance of amino acids in various physiological processes. For instance, glutamine's role as a conditionally indispensable amino acid in critically ill patients and its impact on clinical outcomes has been extensively studied. This research indirectly relates to aminopentamide's relevance in the broader context of amino acid research and their physiological roles (Goeters et al., 2002).

Mechanism of Action

The mechanism of action of Aminopentamide is not fully annotated .

Safety and Hazards

Aminopentamide is classified as having Acute Toxicity, Oral (Category 4), and is harmful if swallowed . It is advised to be used only for scientific research and development, and not for use in humans or animals .

properties

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARHAGIVSFTMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35144-63-9 (unspecified sulfate)
Record name Dimevamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2057605
Record name Aminopentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminopentamide

CAS RN

60-46-8, 5985-88-6, 6078-64-4
Record name Aminopentamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimevamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminopentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimevamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOPENTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP1B47L61M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMINOPENTAMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661TMO8UM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMINOPENTAMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3DVH9WMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminopentamide
Reactant of Route 2
Reactant of Route 2
Aminopentamide
Reactant of Route 3
Aminopentamide
Reactant of Route 4
Aminopentamide
Reactant of Route 5
Aminopentamide
Reactant of Route 6
Aminopentamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.